

# An In-depth Technical Guide to (R)-1-(4-Methoxyphenyl)ethanol

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## Compound of Interest

Compound Name: (R)-1-(4-Methoxyphenyl)ethanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(R)-1-(4-Methoxyphenyl)ethanol**, a chiral building block significant in organic chemistry and pharmaceutical development. This document outlines its chemical identity, physical properties, and detailed experimental protocols for its synthesis, tailored for professionals in research and drug development.

## Chemical Identity and Synonyms

**(R)-1-(4-Methoxyphenyl)ethanol** is a specific stereoisomer of 1-(4-methoxyphenyl)ethanol. Its unique spatial arrangement is crucial for its application in asymmetric synthesis, where it serves as a precursor for more complex chiral molecules.<sup>[1]</sup>

Identifier	Value
CAS Number	1517-70-0 <sup>[1][2][3]</sup>
IUPAC Name	(1R)-1-(4-methoxyphenyl)ethan-1-ol <sup>[2]</sup>
Molecular Formula	C <sub>9</sub> H <sub>12</sub> O <sub>2</sub> <sup>[1][2]</sup>
SMILES	C--INVALID-LINK--C1=CC=C(OC)C=C1 <sup>[2]</sup>
InChI	InChI=1S/C9H12O2/c1-7(10)8-3-5-9(11-2)6-4-8/h3-7,10H,1-2H3/t7-/m1/s1 <sup>[1]</sup>

Synonyms:

- (+)-(R)-1-(4-Methoxyphenyl)ethanol[1][4]
- (R)-1-(p-Methoxyphenyl)ethanol[1]
- (R)-alpha-Methyl-4-methoxybenzyl Alcohol[1]
- (αR)-4-Methoxy-α-methylbenzenemethanol[4]

## Physicochemical Properties

The following table summarizes the key physical and chemical properties of **(R)-1-(4-Methoxyphenyl)ethanol**. These properties are essential for its handling, storage, and application in experimental settings.

Property	Value
Molecular Weight	152.19 g/mol [1][2]
Density	1.053 g/cm <sup>3</sup> [1][4]
Boiling Point	254.344 °C at 760 mmHg[1][4]
Flash Point	107.969 °C[1]
pKa	14.49 ± 0.20 (Predicted)[1][4]
Storage Temperature	2-8°C[1][4][5]
Purity (Typical)	≥96%[2], ≥97%[3]

## Experimental Protocols: Synthesis Methodologies

The synthesis of **(R)-1-(4-Methoxyphenyl)ethanol** can be achieved through various methods, including chemical synthesis and biocatalytic routes. Each method offers distinct advantages in terms of stereoselectivity, yield, and environmental impact.

### 1. Chemical Synthesis via Chiral Auxiliary

This method employs a chiral auxiliary to induce stereoselectivity, resulting in a high chiral purity of the final product.[\[1\]](#)

#### Experimental Protocol:

- **Imine Formation:** 4-methoxyacetophenone is refluxed with (R)- $\alpha$ -methylbenzylamine in toluene. A Dean-Stark apparatus is used to remove water, driving the reaction towards the formation of (R)-[1-(4-Methoxyphenyl)-ethylidene]-(1-phenylethyl)amine.[\[1\]](#)
- **Reduction:** The resulting imine is reduced using hydrogen gas with a 10% Palladium on carbon (Pd/C) catalyst in ethyl acetate at a temperature of 35-40°C.[\[1\]](#)
- **Salt Formation and Extraction:** The product is treated with p-toluenesulfonic acid to form a salt. This is followed by a basic extraction to isolate the free amine.[\[1\]](#)
- **Auxiliary Removal:** The chiral auxiliary is removed by further catalytic hydrogenation.[\[1\]](#)
- **Final Product Formation:** The resulting amine is converted to its hydrochloride salt and recrystallized to yield pure **(R)-1-(4-Methoxyphenyl)ethanol**.[\[1\]](#) This method has been reported to achieve a chiral purity of 100% as determined by HPLC analysis.[\[1\]](#)

## 2. Biocatalytic Synthesis via Stereoselective Reduction

A greener alternative to chemical synthesis involves the use of biocatalysts. This method utilizes enzymes from microorganisms to perform stereoselective reductions.

#### Experimental Protocol:

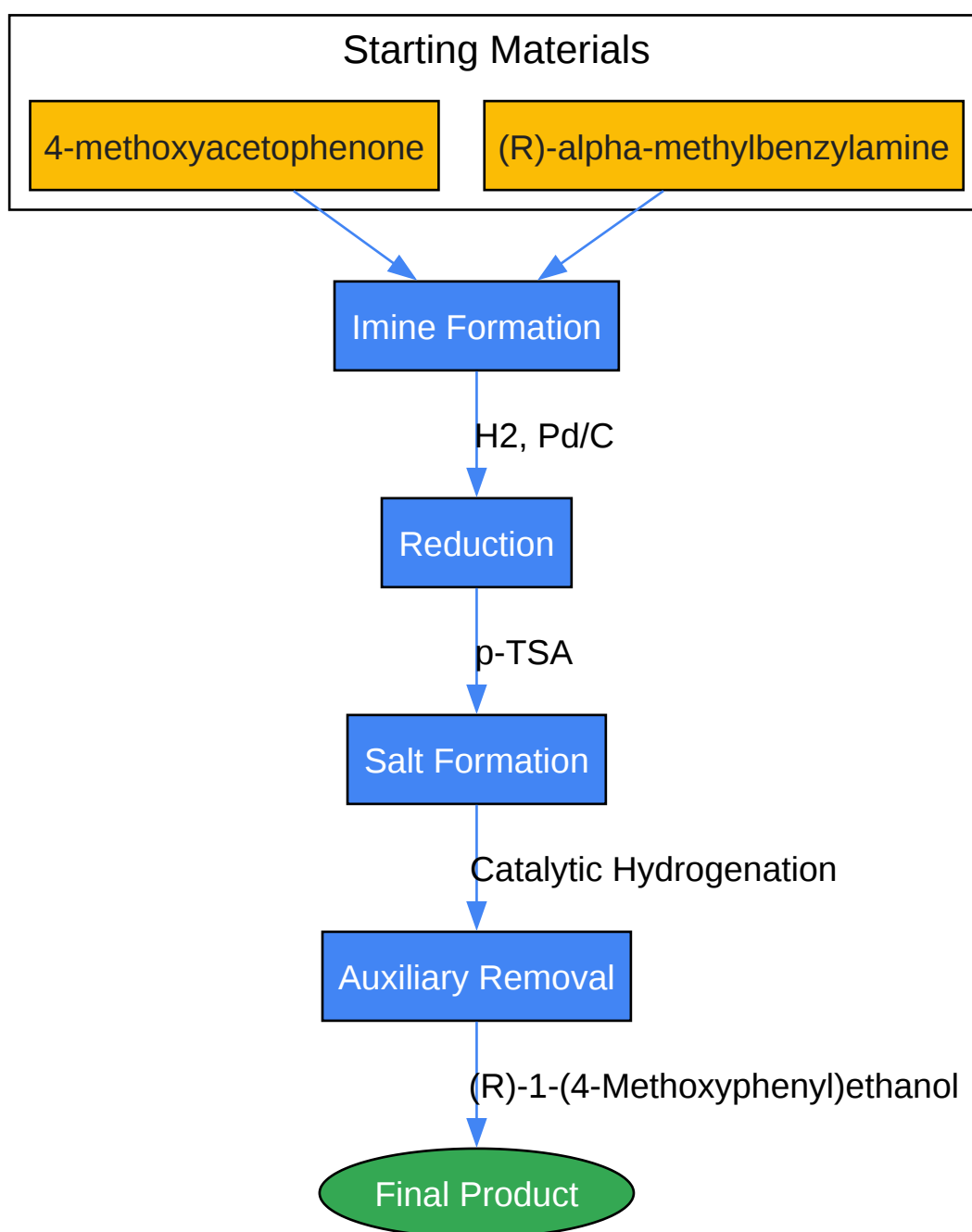
- **Biocatalyst Preparation:** *Trigonopsis variabilis* AS2.1611 cells are immobilized for use as the biocatalyst.[\[1\]](#)
- **Reaction Medium:** The reaction is carried out in an ionic liquid-containing medium, specifically 1-(2'-hydroxyl)ethyl-3-methylimidazolium nitrate (C<sub>2</sub>OHMIM·NO<sub>3</sub>), which enhances reaction efficiency by moderately increasing cell membrane permeability.[\[1\]](#)
- **Stereoselective Reduction:** 4'-methoxyacetophenone is subjected to anti-Prelog stereoselective reduction by the immobilized cells.[\[1\]](#)

- Product Isolation: Following the reduction, the **(R)-1-(4-Methoxyphenyl)ethanol** is isolated from the reaction mixture. This biocatalytic method is noted for its high stereoselectivity and environmental benefits.[1]

## Visualized Workflows and Pathways

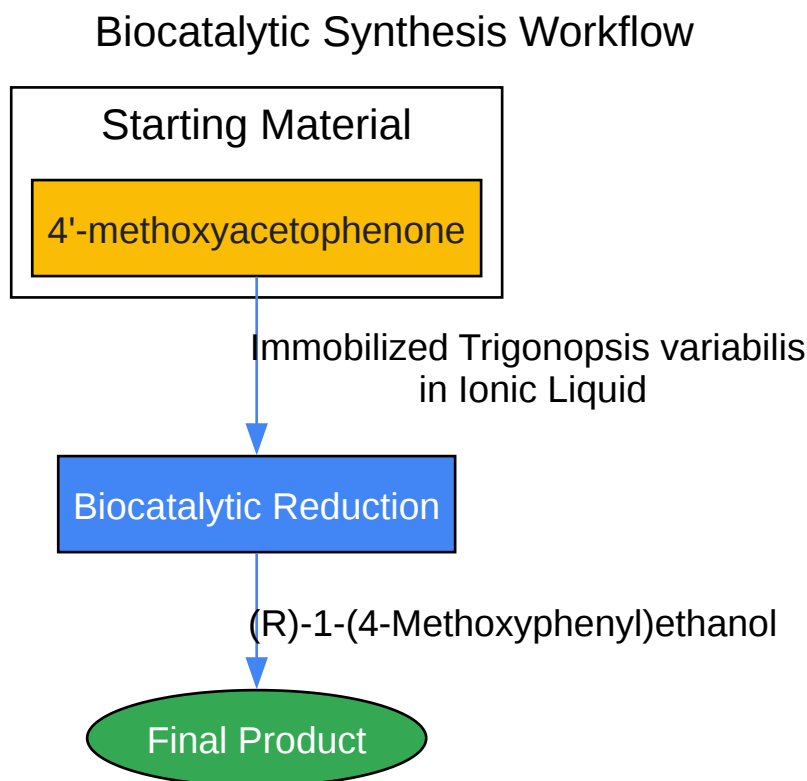
The following diagrams illustrate the logical flow of the synthesis methods described above.

### Chemical Synthesis Workflow



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Caption: Chemical synthesis of **(R)-1-(4-Methoxyphenyl)ethanol**.



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Caption: Biocatalytic synthesis of **(R)-1-(4-Methoxyphenyl)ethanol**.

## Applications in Research and Development

**(R)-1-(4-Methoxyphenyl)ethanol** is a valuable chiral building block in the synthesis of pharmaceuticals. Its specific stereochemistry is essential for the biological activity of the target molecules. For instance, it can be used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Indomethacin, Sulindac, and Ibuprofen.[3] It is also a key intermediate in the synthesis of other complex organic molecules where chirality is a critical factor.[1] Its use in asymmetric synthesis allows for the creation of enantiomerically pure compounds, which is a crucial requirement in modern drug development to ensure efficacy and minimize side effects.

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## References

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